molecular formula C8H11N3O3 B1607119 Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- CAS No. 74037-56-2

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-

Cat. No.: B1607119
CAS No.: 74037-56-2
M. Wt: 197.19 g/mol
InChI Key: MQTQGKHTBLYEGM-UHFFFAOYSA-N
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Description

  • Nitro group (-NO₂) at position 5: This electron-withdrawing group enhances electrophilic reactivity and may contribute to biological activity.
  • (2-Methoxyethyl)amino group (-NH-CH₂-CH₂-OCH₃) at position 2: This substituent combines an amino group (electron-donating) with a methoxyethyl chain, improving solubility in polar solvents.

Molecular Formula: Inferred as C₈H₁₁N₃O₃ (calculated based on substituents).
Key Properties:

  • Molecular Weight: ~197.18 g/mol (calculated).
  • Electronic Effects: The nitro group reduces electron density at the pyridine ring, while the (2-methoxyethyl)amino group introduces moderate electron donation via the amine.
  • Applications: Potential intermediate in pharmaceuticals or agrochemicals, inferred from structural analogs .

Properties

IUPAC Name

N-(2-methoxyethyl)-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-14-5-4-9-8-3-2-7(6-10-8)11(12)13/h2-3,6H,4-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTQGKHTBLYEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224858
Record name Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74037-56-2
Record name Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-
Source ChemIDplus
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Record name Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds have been known to target specific enzymes or receptors in the body

Mode of Action

It’s known that many similar compounds work by interacting with their targets, leading to changes in the function of these targets . The interaction could involve binding to the target, inhibiting its function, or modulating its activity. More research is required to elucidate the specific mode of action of this compound.

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects These effects could include changes in cellular metabolism, signal transduction, or gene expression

Pharmacokinetics

Similar compounds have been shown to exhibit specific adme properties that impact their bioavailability . More research is needed to determine the pharmacokinetic properties of this compound.

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular levels These effects could include changes in cellular function, gene expression, or cell signaling

Action Environment

It’s known that environmental factors can influence the action of similar compounds . These factors could include temperature, pH, and the presence of other molecules. More research is needed to understand how environmental factors influence the action of this compound.

Biological Activity

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- is a nitro-substituted pyridine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound's molecular formula is C10_{10}H12_{12}N4_{4}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The synthesis typically involves nitration of 2-aminopyridine followed by various reactions to introduce the methoxyethyl amino group. Reaction conditions are crucial, with temperatures maintained between 20°C and 60°C to control reaction rates and minimize side products.

Pyridine derivatives often exhibit biological activity through mechanisms such as:

  • Interference with Cellular Processes : Similar compounds have been shown to impact DNA replication and enzyme activity, which are critical for cellular function.
  • Targeting Specific Receptors : The introduction of substituents like methoxyethyl groups can enhance binding affinity to biological targets, making these compounds potential leads in drug development .

Antimicrobial Properties

Research indicates that nitropyridine derivatives possess significant antimicrobial activity. For instance, compounds with similar structures have been tested against various pathogens from the ESKAPE panel, showing promising results . The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways.

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. For example, studies have demonstrated that certain nitropyridines can induce apoptosis in cancer cell lines. The compound's structure allows it to interact with cellular receptors involved in tumor growth regulation . A notable case study involved a series of 5-nitrofuran-tagged oxazolyl derivatives that exhibited superior cytotoxicity compared to established chemotherapeutics like bleomycin .

Case Studies

  • Anticancer Screening : A study evaluated a series of pyridine derivatives for their ability to inhibit tumor cell growth. The results indicated that compounds with a nitro group at the 5-position showed enhanced cytotoxic effects against hypopharyngeal tumor cells .
  • Antimicrobial Testing : In another investigation, pyridine derivatives were screened against ESKAPE pathogens. The lead compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Research Findings Summary

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in FaDu cells; better cytotoxicity than bleomycin
Antimicrobial ActivityEffective against ESKAPE pathogens; lower MIC than nitrofurantoin
Mechanism of ActionInterference with DNA replication; binding to specific cellular receptors

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex organic molecules. The presence of both the nitro and amino groups enhances its reactivity, allowing it to participate in various chemical reactions typical for pyridine derivatives.

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures exhibit significant biological properties, including:

  • Antimicrobial Activity : Nitropyridine derivatives often show effectiveness against various microbial strains.
  • Anticancer Properties : Some studies suggest that this compound may interfere with cellular processes such as DNA replication or enzyme activity.

Research Applications

The applications of Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- span several domains:

Application AreaDescription
Medicinal Chemistry Used as an intermediate in synthesizing pharmaceuticals, particularly those targeting microbial infections or cancer cells.
Organic Synthesis Acts as a precursor for developing new materials and heterocyclic compounds.
Biological Studies Investigated for its interactions with biological systems, including enzyme inhibition and gene expression modulation.

Study 1: Antimicrobial Activity

A study demonstrated that Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- exhibited significant antimicrobial effects against several bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.

Study 2: Anticancer Potential

In vitro studies indicated that this compound could inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Study 3: Enzyme Interaction

Research highlighted the ability of this compound to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in managing metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Analysis and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Features
Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- 2-(2-methoxyethyl)amino, 5-nitro C₈H₁₁N₃O₃ Combines polar methoxyethyl chain with nitro; balanced solubility/reactivity
2-Amino-3-chloro-5-nitropyridine 2-amino, 3-chloro, 5-nitro C₅H₄ClN₃O₂ Chloro group enhances electrophilicity; lower solubility due to nonpolar Cl
2-Amino-6-methyl-5-nitropyridine 2-amino, 6-methyl, 5-nitro C₆H₇N₃O₂ Methyl group increases lipophilicity; reduced reactivity compared to nitro derivatives
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-amino, 5-(2-methoxypyridinyl) C₁₁H₁₁N₃O Bipyridine structure with methoxy; potential for π-π stacking in drug design

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-Amino-3-chloro-5-nitropyridine 2-Amino-6-methyl-5-nitropyridine
Molecular Weight ~197.18 g/mol 173.57 g/mol 153.14 g/mol
Solubility High in polar solvents (e.g., DMSO, methanol) Moderate in organic solvents (e.g., chloroform) Low in water; soluble in acetone
Reactivity Nitro group facilitates electrophilic substitution Chloro group enables nucleophilic displacement Methyl group limits reactivity

Key Observations :

  • The target compound’s methoxyethyl chain enhances solubility compared to chloro or methyl substituents .
  • Nitro groups universally increase electrophilicity, but chloro derivatives exhibit higher reactivity in substitution reactions .

Preparation Methods

Nitration of 2-Aminopyridine

  • Process: 2-Aminopyridine is nitrated using a mixed acid system, typically nitric acid and sulfuric acid, to selectively introduce the nitro group at the 5-position, yielding 2-amino-5-nitropyridine.
  • Conditions: The nitration is carried out at controlled temperatures between 20°C and 60°C to avoid side reactions and degradation.
  • Solvent Use: Ethylene dichloride or methylene chloride solvents are often employed to reduce sulfuric acid consumption and improve reaction control.
  • Environmental Aspect: Use of methylene chloride and controlled nitration reduces waste and environmental impact compared to traditional methods.

Amination and Methoxylation

  • Introduction of the 2-((2-methoxyethyl)amino) group is achieved by reacting the nitrated intermediate with 2-methoxyethyl amine or related reagents.
  • The reaction generally proceeds in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP).
  • Bases like sodium carbonate or potassium carbonate are used in excess (2-5 equivalents) to facilitate nucleophilic substitution.
  • Reaction temperature is maintained between 80°C and 120°C to optimize conversion while minimizing degradation products.
  • This step yields the desired substituted amino-nitropyridine with high selectivity and minimal by-products.

Catalytic Hydrogenation (Reduction)

  • The nitro group can be selectively reduced to an amino group or modified further depending on the target compound.
  • Catalysts such as 10% palladium on activated carbon (Pd/C) are used under mild hydrogen pressure (around 0.01 MPa) and temperatures of 60-65°C.
  • This hydrogenation step is efficient, producing fewer wastes and avoiding harsh reducing agents.
  • The product is isolated preferably as a salt (e.g., hydrochloride or sulfate) to improve stability and ease of purification.

Representative Reaction Scheme

Step Reactants/Conditions Product/Outcome Notes
1. Nitration 2-Aminopyridine + HNO3/H2SO4, 20-60°C, solvent (e.g., methylene chloride) 2-Amino-5-nitropyridine Controlled temperature limits side reactions; solvent reduces acid consumption
2. Amination 2-Amino-5-nitropyridine + 2-methoxyethylamine + base (Na2CO3 or K2CO3) in DMF, 80-120°C Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- Excess base and temperature control improve yield and purity
3. Catalytic hydrogenation Nitro compound + H2 + 10% Pd/C catalyst, 60-65°C, mild pressure Reduced or modified amino derivative (if applicable) Efficient, green reduction with minimal waste

Research Findings and Optimization

  • Green Chemistry Considerations: Recent methods emphasize reducing sulfuric acid consumption by using organic solvents like methylene chloride and employing Pd/C hydrogenation to minimize hazardous waste and improve environmental footprint.
  • Purity and Yield: Use of finely powdered carbonates and temperature control during amination greatly enhances conversion rates and product purity, reducing the need for extensive purification.
  • Scalability: The described methods are suitable for industrial scale-up due to their mild conditions, use of readily available reagents, and reduced generation of by-products.
  • Analytical Confirmation: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and chromatographic purity assessments are standard to confirm structural integrity and purity of the final compound.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Nitration temperature 20°C – 60°C Controls reaction rate and selectivity
Solvent for nitration Methylene chloride, ethylene dichloride Reduces acid consumption, improves control
Amination solvent DMF, DMAc, NMP Solubilizes reactants, supports substitution
Base for amination Sodium carbonate, potassium carbonate (2-5 eq.) Facilitates nucleophilic substitution
Amination temperature 80°C – 120°C Optimizes conversion, avoids degradation
Hydrogenation catalyst 10% Pd/C Efficient reduction with minimal waste
Hydrogenation temperature 60°C – 65°C Mild conditions preserve product integrity
Hydrogen pressure ~0.01 MPa Safe and effective hydrogenation

Q & A

Q. What are the established methods for synthesizing 2-((2-methoxyethyl)amino)-5-nitropyridine, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via nitro group reduction followed by alkylation . For example:
  • Reduction of 2-methoxy-5-nitropyridine using iron powder in 50% methanol under reflux with acetic acid yields 5-amino-2-methoxypyridine (70% yield) .
  • Alkylation of the amino group with 2-methoxyethyl halides (e.g., 2-bromoethanol) in solvents like toluene or DMF, using bases such as triethylamine to facilitate substitution .
    Key parameters include reaction time (4–24 hours), temperature (reflux at 100°C), and purification via distillation or column chromatography .

Q. Which spectroscopic and analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Melting Point Analysis : Confirm purity via lit. values (e.g., 29–31°C for intermediates) .
  • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., methoxyethylamino and nitro groups).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., C8_8H11_{11}N3_3O3_3 for the target compound).
  • HPLC : Assess purity (>95%) using C18 reverse-phase columns with acetonitrile/water gradients .

Q. How does the reactivity of the nitro group influence downstream functionalization of pyridine derivatives?

  • Methodological Answer : The nitro group can be reduced to an amine for further coupling (e.g., forming hydrazines or amides) . However, competing side reactions (e.g., over-reduction or ring hydrogenation) require controlled conditions:
  • Use catalytic hydrogenation (H2_2, Pd/C) at low pressure (<5 atm) to avoid degradation.
  • Monitor reaction progress via TLC to isolate intermediates before alkylation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 2-((2-methoxyethyl)amino)-5-nitropyridine when encountering suboptimal results?

  • Methodological Answer :
  • Solvent Selection : Replace methanol with DMF to improve solubility of intermediates .
  • Catalyst Screening : Test palladium or nickel catalysts for nitro reductions to minimize byproducts .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane) instead of distillation for heat-sensitive intermediates .

Q. What strategies are effective in resolving contradictory spectral data during structural elucidation of nitro-substituted pyridine derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by tautomerism (e.g., keto-enol forms in nitro-amine systems) .
  • Isotopic Labeling : Introduce 15^{15}N labels to track nitrogen environments in ambiguous cases.
  • Computational Modeling : Compare experimental IR or NMR data with DFT-predicted spectra (e.g., using Gaussian software) .

Q. How should the stability of 2-((2-methoxyethyl)amino)-5-nitropyridine be managed under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the methoxyethyl group .
  • Inert Atmosphere : Purge storage vials with argon to inhibit oxidation of the amino group .

Q. What are the common side reactions or byproducts formed during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Over-Alkylation : Use stoichiometric control (1:1 molar ratio of amine to alkylating agent) and monitor via LC-MS .
  • Ring Bromination : If halogenated solvents (e.g., CH2_2Cl2_2) are used, substitute with acetonitrile to avoid electrophilic substitution .
  • Byproduct Removal : Employ preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase to separate polar impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for nitro-amino pyridines?

  • Methodological Answer :
  • Recrystallization : Test multiple solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs.
  • DSC Analysis : Perform differential scanning calorimetry to identify metastable crystalline forms .
  • Impurity Profiling : Quantify residual solvents (e.g., methanol) via GC-MS, as they can depress melting points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-
Reactant of Route 2
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Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-

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